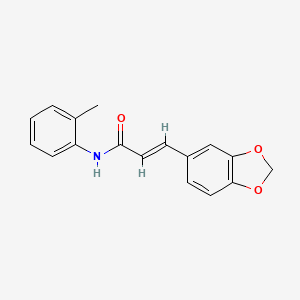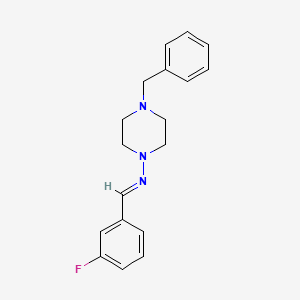![molecular formula C10H10N4O3 B5545750 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)
6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinone and pyridazinone derivatives often involves multi-step chemical processes. For example, starting materials such as 2-chloro-6-ethoxy-4-acetylpyridine have been utilized in the synthesis of pyridines, pyrimidinones, and oxazinones derivatives. These processes typically include condensation, cyclization, and methylation steps to achieve the desired compound (Hossan et al., 2012). Similarly, the synthesis of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones demonstrates the versatility of pyrimidinones to be transformed into various bioactive molecules (Botta et al., 1984).
Molecular Structure Analysis
Structural analyses of compounds related to "6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol" include X-ray diffraction techniques to elucidate the crystal structure, revealing details about the molecular conformation, bonding interactions, and overall molecular geometry. Such detailed structural analyses are crucial for understanding the compound's reactivity and properties (Moser et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyridazinone and pyrimidinone derivatives often involves nucleophilic substitution, cycloaddition, and electrophilic addition reactions. These reactions are fundamental to modifying the chemical structure for specific applications, such as the synthesis of novel bioactive molecules. The presence of methoxy and methyl groups on the pyrimidinyl and pyridazinol rings influences the electron distribution and, consequently, the reactivity of the molecule (Botta et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. Detailed physical characterization is essential for understanding the material's behavior in different solvents and conditions, which is critical for its application in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar molecules have shown how substitutions on the pyrimidinone and pyridazinone rings affect their chemical behavior, which is crucial for designing compounds with desired reactivity and stability (Udupa, 1982).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of pyrimidinones, oxazinones, and their derivatives, potentially including 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, have been synthesized for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis and Structural Analysis
The compound has been involved in studies focused on synthesis and structural analysis. For instance, research on transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes has been documented (Kolar et al., 1996).
Chemical Structure Elucidation
Studies have also been conducted on the complete structure analysis of complex products from cyclocondensation of arylhydrazomalononitriles, including clusters of protonated and unprotonated nitrogens, by using pulsed-field-gradient heteronuclear NMR techniques. Such research helps in elucidating the chemical structure of complex molecules like 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol (Pollesello & Nore, 2003).
Crystal Structure and Spectroscopic Studies
The compound has been a subject in the synthesis of new derivatives and their characterization through crystal structure and spectroscopic studies. These studies contribute to a better understanding of the molecular structure and properties of such compounds (Kalai et al., 2021).
Reaction Product Analysis
It has been identified in studies analyzing reaction products, such as in the case of a mesoionic pyridazinium sulfonate, revealing unexpected reaction products and rearrangements (Simonsen et al., 1994).
Antifungal and Antibacterial Activity
Research has been conducted on novel chromone-pyrimidine coupled derivatives, including their synthesis and antimicrobial analysis. This research explores the potential of these compounds, possibly including 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, in antimicrobial applications (Tiwari et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-6-5-9(16-2)12-10(11-6)17-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQIJWZAJIBDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=NNC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxy-6-methylpyrimidin-2-yl)oxy]pyridazin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)